Copper(II) sulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

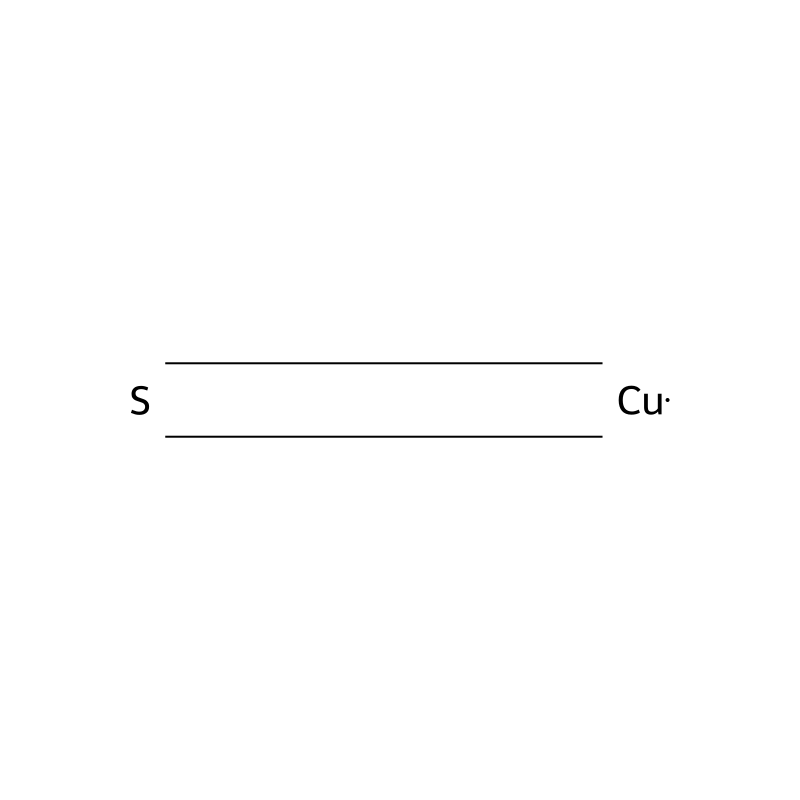

SMILES

solubility

Insoluble in water, ethanol, dilute acids and alkaline solutions

Virtually insoluble in water, but soluble in alkali cyanides and in aqueous ammonia solution with complex ion formation

Synonyms

Canonical SMILES

Photovoltaics and Optoelectronics:

- Thin-film solar cells: CuS plays a crucial role in developing low-cost, thin-film solar cells. Its bandgap allows efficient light absorption, and it can be combined with other materials like cadmium sulfide (CdS) to create heterojunctions, improving solar cell efficiency .

- Photodetectors: CuS nanoparticles exhibit photosensitivity, making them suitable for photodetectors capable of converting light into electrical signals. Research explores their potential in various detection applications, including optical communication and imaging .

Catalysis:

- Hydrodesulfurization: CuS finds application as a catalyst in hydrodesulfurization processes, which remove sulfur from various feedstocks like petroleum. Its ability to bind and activate sulfur-containing molecules facilitates their conversion to hydrogen sulfide (H₂S) .

- Other catalytic applications: Research explores the potential of CuS nanoparticles as catalysts for various reactions, including hydrogen production, water splitting, and pollutant degradation. Their specific catalytic properties can be tailored by controlling their size, morphology, and surface composition .

Biomedical Applications:

- Nanomedicine: CuS nanoparticles, due to their unique properties, are being explored for various biomedical applications. They show promise in areas like drug delivery, photothermal therapy, and biosensing .

- Antimicrobial activity: Recent research suggests that CuS nanoparticles exhibit antimicrobial activity against various bacteria and fungi, suggesting potential applications in healthcare and disinfection .

Copper(II) sulfide, represented by the chemical formula CuS, is an inorganic compound consisting of copper and sulfur. It appears as a black powder or solid and is known for its stability under dry conditions, although it can oxidize in the presence of moisture to form copper sulfate. Copper(II) sulfide occurs naturally as the mineral covellite, which is characterized by its dark indigo blue color. This compound is ionic in nature and has a hexagonal crystal structure, which contributes to its unique physical properties, including moderate electrical conductivity and solubility in nitric acid but insolubility in water

Copper(II) sulfide is considered moderately toxic if ingested and can cause irritation to the skin and eyes. Exposure can lead to symptoms like vomiting, dizziness, and cramps.

- LD50 (oral, rat): 532 mg/kg

- Oxidation Reaction: When heated in the presence of oxygen, copper(II) sulfide reacts to form copper(II) oxide and sulfur dioxide:This reaction typically occurs at temperatures between 300°C and 500°C .

- Formation from Elements: Copper(II) sulfide can be synthesized by directly reacting molten copper with sulfur:This method highlights the straightforward nature of its synthesis .

- Precipitation Reaction: A colloidal precipitate of copper(II) sulfide can be produced by bubbling hydrogen sulfide gas through a solution of copper(II) salts:This method is often used in laboratory settings to produce copper(II) sulfide5.

The synthesis of copper(II) sulfide can be achieved through various methods:

- Direct Combination: As mentioned earlier, reacting elemental copper with sulfur at elevated temperatures leads to the formation of copper(II) sulfide.

- Hydrogen Sulfide Precipitation: Bubbling hydrogen sulfide through a solution containing copper ions results in the precipitation of copper(II) sulfide.

- Thermal Decomposition: Heating copper(I) sulfide can also yield copper(II) sulfide under controlled conditions.

- Chemical Vapor Deposition: This method involves depositing copper and sulfur from gaseous precursors onto a substrate to form thin films of copper(II) sulfide, which are useful in photovoltaic applications5.

Research into the interactions of copper(II) sulfide with other substances has revealed its potential as an electrocatalyst, particularly in oxygen reduction reactions. Studies indicate that its nanoplatelet forms exhibit enhanced electron mobility and conductivity, making them suitable for applications in energy storage and conversion technologies

Copper(II) sulfide shares similarities with other compounds containing copper and sulfur, notably:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Copper(I) sulfide | Cu₂S | Found as chalcocite; typically black; less stable than CuS. |

| Copper(I) oxide | Cu₂O | Red or brown solid; used in ceramics and catalysts. |

| Copper(I) thiosulfate | Cu₂S₂O₃ | Soluble; used in various chemical syntheses. |

| Copper(I) selenide | Cu₂Se | Semiconductor properties; used in photovoltaic cells. |

Copper(II) sulfide stands out due to its unique combination of properties such as moderate conductivity and specific reactivity patterns not shared by these similar compounds

Covellite crystallizes in the hexagonal crystal system, a classification defined by three crystallographic axes of unequal length, where two axes lie in a basal plane at 120° to one another, and the third axis is perpendicular to this plane [1] [3]. The unit cell parameters for covellite, determined through single-crystal X-ray diffraction, are a = 3.7938 Å and c = 16.341 Å [3]. These dimensions reflect a pronounced elongation along the c-axis, a feature directly linked to the mineral’s lamellar structure (discussed in Section 2.3). The hexagonal close packing (HCP) of sulfur atoms forms the foundational sublattice of covellite. In this arrangement, sulfur layers stack in an ABAB sequence along the c-axis, with copper ions occupying interstitial sites [1] [5]. Unlike ideal HCP structures, the sulfur-sulfur distances within covellite’s basal planes measure approximately 3.8 Å, while interplanar sulfur separations along the c-axis extend to 5.4 Å [5]. This anisotropy creates a highly directional bonding environment, influencing copper’s coordination preferences. Table 1: Comparative Lattice Parameters of Hexagonal Sulfides The unusually high c/a ratio of 4.307 in covellite underscores its structural deviation from typical hexagonal sulfides [3] [4]. This elongation facilitates the incorporation of both trigonal planar and tetrahedral copper coordinations within the same framework, a rare feature among sulfide minerals [1] [5]. Copper ions in covellite exhibit two distinct coordination geometries: trigonal planar and distorted tetrahedral. Approximately 60% of copper atoms reside in trigonal planar sites, bonded to three sulfur atoms at distances ranging from 2.20 to 2.35 Å [5]. The remaining 40% occupy tetrahedral sites, with one shorter Cu-S bond (2.30–2.45 Å) and three longer interactions (2.80–3.10 Å) [1] [5]. This mixed coordination scheme arises from the Jahn-Teller distortion of Cu²⁺ ions, which preferentially stabilize in environments that reduce electronic degeneracy. The bonding in covellite displays significant covalent character, particularly in the sulfur-sulfur interactions. Density functional theory (DFT) calculations reveal charge density accumulation (0.144–0.240 e⁻/ų) along S-S vectors, with Laplacian values (−0.093 to −0.551) indicative of shared electron pairs [5]. In contrast, Cu-S bonds exhibit lower charge densities (0.038–0.240 e⁻/ų) and positive Laplacians, suggesting ionic/metallic contributions [5]. This bonding dichotomy explains covellite’s anisotropic mechanical properties, as cleavage preferentially occurs along Cu-S planes rather than the robust S-S networks [5]. The lamellar architecture of covellite emerges from alternating layers of copper and sulfur atoms stacked along the c-axis. Each sulfur layer consists of paired S²⁻ ions separated by 2.07 Å, forming covalent S-S bonds that propagate through the basal planes [5]. These disulfide (S₂²⁻) units create a rigid structural backbone, while the intervening copper layers provide metallic conductivity perpendicular to the layers [1] [5]. Key features of the S-S bonding network: The strength of these S-S bonds (estimated 250–300 kJ/mol) exceeds typical Cu-S interaction energies, making them the primary determinant of covellite’s thermal stability [5]. During phase transitions under pressure, the S-S network remains intact while copper sublattices undergo rearrangement, as observed in high-pressure X-ray diffraction studies [2]. Modern computational approaches, particularly DFT+U (density functional theory with Hubbard correction), have resolved longstanding discrepancies in covellite’s electronic structure. The Hubbard U parameter (5 eV for Cu 3d orbitals) effectively localizes d-electrons, reproducing experimental lattice constants within 1% error [5]. Key findings from these models include: These models confirm that covellite’s unique properties stem from competing ionic-covalent (Cu-S) and covalent (S-S) interactions, stabilized by the hexagonal framework [5]. The P63/mmc space group (No. 194) imposes strict symmetry constraints on covellite’s structure. This centrosymmetric group contains the following symmetry operations: These elements mandate specific atomic positions: The space group symmetry explains several observed properties: First-principles calculations demonstrate that deviations from P63/mmc symmetry would destabilize the S-S bonding network, leading to decomposition into Cu₂S and elemental sulfur [5]. This highlights the critical role of space group constraints in maintaining covellite’s structural integrity. Compound a (Å) c (Å) c/a Ratio Covellite (CuS) 3.7938 16.341 4.307 Wurtzite (ZnS) 3.811 6.234 1.636 Greenockite (CdS) 4.136 6.713 1.623 Coordination Environment and Bonding Mechanisms

Lamellar Structure and Sulfur-Sulfur Bonds

Theoretical Modeling of Copper(II) Sulfide Structure

Implications of the P63/mmc Space Group

Hydrothermal synthesis represents one of the most widely employed methodologies for copper sulfide nanoparticle preparation, offering excellent control over crystallinity and morphology. The process typically operates within a temperature range of 130-250°C, utilizing water as the primary solvent medium. The fundamental reaction mechanism involves the formation of intermediate copper-thiosulfate complexes, which subsequently decompose to yield copper sulfide nanostructures.

The synthesis parameters significantly influence the final product characteristics. Research demonstrates that the molar concentration ratio of copper nitrate to sodium thiosulfate precursors, along with reaction temperature, plays crucial roles in determining both morphology and composition. At higher thiosulfate concentrations, elemental sulfur precipitation occurs alongside copper sulfide formation, though this elemental sulfur degrades with increasing reaction temperature.

Solvothermal synthesis employs organic solvents such as ethylene glycol, offering enhanced control over particle size and morphology compared to purely aqueous systems. The method enables synthesis of various copper sulfide phases, including covellite (CuS) and copper-rich phases like copper nine sulfide five (Cu₉S₅). Temperature control proves critical, with pure phase copper nine sulfide five formation achieved at temperatures exceeding 240°C due to the increased reducing ability of oleylamine solvent at elevated temperatures.

The solvothermal approach utilizing ionic liquids presents unique advantages for three-dimensional hierarchical structure formation. Research shows that ionic liquid-assisted synthesis using 1-butyl-3-methylimidazolium chloride enables copper sulfide microflower formation at remarkably low temperatures (65°C). The ionic liquid serves multiple functions as solvent, ligand, and structure-directing agent, facilitating the decomposition of intermediate copper-thioacetamide complexes.

Formation Mechanisms and Kinetics

The hydrothermal formation mechanism proceeds through several distinct stages. Initially, copper ions and thiosulfate ions form coordination complexes ([Cu(S₂O₃)₂]²⁻), which upon heating undergo decomposition to generate copper sulfide and sulfuric acid. The acidic nature of the filtrate confirms this reaction pathway, with barium chloride addition producing white barium sulfate precipitate as verification.

Advanced characterization techniques reveal that the morphology evolution follows a systematic pattern. Time-dependent experiments demonstrate initial nanosphere formation with low aspect ratios, progressing to higher aspect ratios with extended reaction times. Uniform nanosphere-like morphology develops after approximately 20 hours of solvothermal treatment at 125°C.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis offers significant advantages in terms of reaction time reduction and energy efficiency, with typical processing times ranging from 3-30 minutes compared to hours required for conventional heating methods. The microwave irradiation enables rapid, uniform heating throughout the reaction medium, leading to simultaneous nucleation and controlled growth of copper sulfide nanoparticles.

The synthesis mechanism involves decomposition of copper-thiourea complexes under microwave irradiation, yielding copper sulfide nanoparticles with controlled size distribution. Research demonstrates that microwave synthesis produces nanoparticles in the 60-70 nanometer range with high purity and narrow size distribution. The process eliminates the need for surfactants in many cases, though sodium dodecyl sulfate addition can further control particle size and morphology.

Process Optimization and Control

Microwave power and irradiation time represent critical parameters for synthesis optimization. Studies show that 450-watt microwave irradiation for 3 minutes produces high-quality copper sulfide nanoparticles without impurities. Higher power levels can lead to rapid nucleation and potential agglomeration, while insufficient power results in incomplete reaction conversion.

The green chemistry approach utilizing microwave irradiation demonstrates environmental benefits through reduced energy consumption and solvent usage. Research indicates that microwave-assisted synthesis consumes only a fraction of the energy required for conventional synthesis routes while achieving superior product quality. The method enables synthesis of various copper sulfide compositions, including copper one point seven six sulfide (Cu₁.₇₆S), copper nine sulfide five (Cu₉S₅), and copper one point eight sulfide (Cu₁.₈S), with high phase purity.

Advanced Microwave Techniques

Two-phase microwave-assisted synthesis represents an advanced approach for producing high-quality copper sulfide nanocrystals with well-defined size and chemical composition. This method employs separate aqueous and organic phases, enabling better control over nucleation and growth processes. The technique produces monodisperse nanoparticles with enhanced optical and electronic properties.

Microwave-hydrothermal synthesis combines the benefits of both methodologies, achieving rapid synthesis while maintaining the advantages of hydrothermal processing. The hybrid approach enables copper sulfide nanorod synthesis on reduced graphene oxide nanosheets, creating composite materials with enhanced electrocatalytic properties for hydrogen evolution reactions.

Mechanochemical Synthesis Approaches

Mechanochemical synthesis provides an environmentally friendly, solvent-free approach for copper sulfide preparation using ball milling techniques. The method involves direct reaction between elemental copper and sulfur precursors under mechanical stress, eliminating the need for solvents and enabling synthesis at room temperature.

The mechanochemical process achieves ultrafast reaction kinetics, with complete conversion occurring within seconds for certain compositions. Research demonstrates that covellite (CuS) and chalcocite (Cu₂S) formation occurs through explosive reactions during ball milling, with local temperatures reaching 950°C for copper sulfide and 700°C for copper two sulfide at contact sites between milling media and reactants.

Mechanochemical Reaction Mechanisms

The mechanochemical synthesis mechanism involves several key steps: mechanical activation of reactants, solid-state reaction initiation, and phase transformation. The morphology of copper precursors significantly influences reaction rates, with mechanically prepared copper showing enhanced reactivity compared to chemically reduced copper. Gas pressure monitoring during milling reveals the explosive nature of the reaction, with pressure changes indicating rapid product formation.

The synthesis enables preparation of non-stoichiometric copper sulfide compounds, though phase selectivity remains limited. Research shows that mechanochemical methods can produce covellite (CuS), chalcocite (Cu₂S), and digenite (Cu₁.₈S) phases, with optimal conditions yielding digenite with highest purity using a copper-to-sulfur ratio of 1.6:1.

Scale-Up Considerations

Mechanochemical synthesis demonstrates excellent scalability, with successful preparation of 300-gram batches using eccentric vibratory milling in 30 minutes. The estimated crystallite sizes for digenite (Cu₁.₈S) obtained through laboratory-scale and scalable experiments are approximately 12 and 17 nanometers, respectively, indicating minimal size variation with scale-up.

The process offers unique advantages for industrial applications, including elimination of solvents, reduced energy requirements, and simplified purification procedures. The mechanochemical approach enables preparation of copper particles and composites with controlled morphology and enhanced properties for various applications.

Green Synthesis Protocols

Green synthesis methodologies utilize biological systems and environmentally benign reducing agents to produce copper sulfide nanoparticles with minimal environmental impact. These approaches employ plant extracts, microorganisms, and biological molecules as both reducing and stabilizing agents, enabling synthesis under mild conditions.

The biological synthesis mechanism involves multiple steps: copper ion reduction, nucleation, growth, and stabilization through biomolecule interaction. Plant extracts contain various phytocomponents including flavonoids, phenols, polysaccharides, and terpenoids that serve as reducing agents and stabilizers. The synthesis process typically occurs at room temperature or slightly elevated temperatures (25-80°C) over periods ranging from 2-20 hours.

Microbial Synthesis Approaches

Fungal synthesis using Fusarium oxysporum represents a pioneering approach for copper sulfide nanoparticle production. The biosynthesis involves treating fungal cells or their secretions with copper sulfate solutions, resulting in extracellular nanoparticle formation. The process yields cubic particles with sizes of 2-5 nanometers embedded in spherical peptide shells approximately 20 nanometers in diameter.

The microbial synthesis mechanism involves protein-mediated reduction and stabilization. Proteins bind to nanoparticle surfaces during nucleus formation, preventing aggregation and ensuring high stability in solution. The absorption spectra show characteristic peaks at 290 nanometers before precursor addition, attributed to electronic excitations in tryptophan and tyrosine residues.

Plant Extract-Based Synthesis

Plant extract synthesis offers numerous advantages, including non-toxicity, biodegradability, and cost-effectiveness. Various plant sources have been investigated, including myrtle leaves, sunflower seeds, and Urtica dioica extracts. The synthesis typically involves mixing plant extracts with copper precursor solutions, followed by reduction and precipitation processes.

The synthesis mechanism involves phytochemical-mediated reduction of copper ions to metallic copper, followed by sulfidation to form copper sulfide nanoparticles. The process parameters, including extract concentration, temperature, and pH, significantly influence particle size and morphology. Research demonstrates synthesis of copper sulfide nanoparticles with sizes ranging from 2-50 nanometers using various plant extracts.

Biomolecule-Mediated Synthesis

Amino acid-mediated synthesis represents an advanced green approach utilizing specific biological molecules as reducing and stabilizing agents. Research demonstrates successful synthesis of copper sulfide nanodisks using acid-containing amino acids such as aspartic acid and glutamic acid. The process occurs at room temperature in aqueous solutions, producing monodisperse nanoparticles with controlled morphology.

The mechanism involves amino acid coordination with copper ions, followed by reduction and sulfidation processes. The resulting nanoparticles exhibit plasmonic properties in the near-infrared region and demonstrate enhanced photocatalytic activity for organic dye degradation. The biomolecule-mediated approach offers precise control over nanoparticle properties through selection of specific amino acids and reaction conditions.

Template-Based Growth Mechanisms

Template-based synthesis enables precise control over copper sulfide nanoparticle morphology and structure through use of sacrificial templates or directing agents. The methodology involves template formation, interface reactions, and subsequent template removal to yield hollow or structured copper sulfide materials.

The template-based approach utilizes various templates including surfactant micelles, microemulsions, and sacrificial metal compounds. Research demonstrates successful synthesis of copper sulfide hollow spheres using microemulsion templates at room temperature, with copper naphthenate as metal precursor and surfactant systems providing structural control.

Sacrificial Template Mechanisms

Sacrificial template synthesis involves formation of intermediate compounds that subsequently decompose to generate copper sulfide with retained morphology. Research reveals that sodium thiosulfate-copper salt reactions produce intermediate products with formula Na₂[Cu₃(S₂O₃)₂(OH)], which act as sacrificial templates. The intermediate decomposes at room temperature to form tubular copper sulfide structures.

The template decomposition mechanism involves two distinct stages: initial degradation to chalcocite (Cu₂S) and subsequent conversion to covellite (CuS). X-ray diffraction time-resolved studies demonstrate this phase evolution, with complete conversion to covellite occurring over several weeks. The process achieves 77% copper conversion efficiency based on inductively coupled plasma optical emission spectroscopy measurements.

Interface Reaction Strategies

Interface reaction methods involve copper sulfide formation at liquid-liquid or solid-liquid interfaces. The single-step approach for copper sulfide hollow sphere fabrication utilizes template interface reactions between copper chloride and sulfur liquid droplets. The method produces micrometer-sized hollow spheres with controlled wall thickness and interior structure.

Template-assisted growth on carbon nanotubes demonstrates the importance of lattice matching between copper sulfide and template materials. Single-crystalline copper sulfide nanocrystals grown on multiwalled carbon nanotubes show morphology variation from spherical particles (4 nanometers) to triangular plates (12 nanometers) depending on precursor concentration. The lattice matching between copper sulfide and carbon nanotubes facilitates nucleation and growth processes.

Hard Template Approaches

Hard template synthesis employs solid templates such as silica spheres, metal oxides, or polymer particles to control copper sulfide morphology. The method involves template coating with copper sulfide precursors, followed by thermal or chemical processing to form copper sulfide shells. Template removal yields hollow structures with controlled dimensions and porosity.

The hard template approach enables synthesis of copper sulfide nanoparticles with enormous internal cavities and complex morphologies. Various fundamental supports have been utilized, including poly(styrene-acrylic) latex particles and cubic-star-shaped templates. The process may involve Kirkendall diffusion effects or mass diffusion followed by Ostwald ripening mechanisms.

Self-Assembly Pathways for Complex Structures

Self-assembly synthesis represents a sophisticated approach for creating copper sulfide nanostructures with continuous crystallinity and enhanced electronic properties. The methodology involves spontaneous organization of copper sulfide nanoparticles into higher-order structures such as nanoribbons, nanochains, and hierarchical assemblies.

The self-assembly mechanism involves multiple driving forces including short-range anisotropic dipolar attraction, long-range isotropic electrostatic repulsion, and van der Waals interactions. Research demonstrates that primary copper sulfide nanoparticles (22 nanometers diameter) self-assemble into one-dimensional structures, subsequently fusing to generate nanorods (480 × 50 nanometers) and finally assembling into shuttle-like bundles.

Continuous Crystallinity Formation

The development of continuous crystallinity represents a significant advancement in copper sulfide self-assembly. High-quality monodispersed high-chalcocite β-copper two sulfide (β-Cu₂S) nanoparticles with sizes from 2-10 nanometers spontaneously self-assemble into nanochains and subsequently into nanoribbons. The nanoribbons exhibit widths of 4-20 nanometers and lengths of 50-950 nanometers, with continuous crystal lattice formation enabling efficient charge transport.

The formation mechanism involves shape evolution from nearly spherical particles to hexagonal disks with increasing reaction time. The self-assembly process eliminates insulating gaps between nanoparticles, creating continuous charge transport pathways essential for photovoltaic, plasmonic, and energy storage applications.

Hierarchical Assembly Mechanisms

Hierarchical self-assembly involves multiple organizational levels, from primary nanoparticle formation to complex three-dimensional structures. Research demonstrates synthesis of 1.2-nanometer sulfur-bridged copper clusters with tertiary hierarchical complexity. The primary structure consists of clockwise/counterclockwise chiral cap and core molecules, which combine to form clusters through cap-core interactions.

The hierarchical assembly mechanism involves hydrogen bonding as the primary intermolecular driving force for tertiary architecture formation. The process creates alternating enantiomeric structures with air stability and mixed oxidation states ranging from copper(0) to copper(I), providing interesting redox and catalytic properties.

Oriented Attachment Processes

Oriented attachment represents a key mechanism in copper sulfide self-assembly, involving crystallographically oriented coalescence of nanoparticles. The process enables formation of larger structures while maintaining single-crystal characteristics. Research shows that copper sulfide nanodisks exhibit strong tendencies for face-to-face stacking assembly with varying lengths and orientations.

The oriented attachment mechanism depends on particle morphology and surface chemistry. Spherical copper sulfide nanocrystals show tendencies for close-packed superlattice formation, while disk-shaped particles preferentially assemble into stacking chains. The assembly process can be controlled through reaction parameters including temperature, concentration, and surface modification.

Solution-Phase Assembly Dynamics

Solution-phase self-assembly involves dynamic processes including nucleation, growth, and reorganization of copper sulfide nanostructures. The ball-flower morphology formation demonstrates complex assembly mechanisms involving primary particle aggregation into sheets, which subsequently organize into three-dimensional structures through multiple interactions.

The assembly dynamics involve two-stage growth processes: rapid nucleation of amorphous primary particles followed by slow aggregation and crystallization. The process parameters, including precursor ratios, temperature, and surfactant concentration, significantly influence final morphology and assembly characteristics.

Scale-Up and Industrial Synthesis Considerations

Industrial scale-up of copper sulfide synthesis requires careful consideration of process economics, scalability, and product quality control. Large-scale production methods must balance cost-effectiveness with product specifications while maintaining environmental compliance and operational safety.

The economic considerations include raw material costs, energy consumption, equipment requirements, and waste management. Research demonstrates that economical synthetic routes can achieve gram-scale production with phase-selective control over copper oxidation states, enabling optimization of thermoelectric properties. The facile protocol produces copper sulfide (CuS), copper one point seven five sulfide (Cu₁.₇₅S), copper one point eight sulfide (Cu₁.₈S), and copper two sulfide (Cu₂S) with verified stoichiometry.

Process Intensification Strategies

Process intensification involves optimization of reaction conditions to maximize productivity while minimizing resource consumption. Ultrasonication-based synthesis represents one approach, enabling room-temperature processing with elemental precursors and achieving gram-scale production with high yields in short periods. The method eliminates high-temperature requirements and reduces energy consumption compared to conventional thermal processes.

The industrial synthesis protocol typically involves copper salt dissolution, controlled sulfidation agent addition, precipitation, isolation, and drying processes. The process achieves copper sulfide production with controlled stoichiometry (CuₓSᵧ) where x and y represent integer or non-integer values. Drying temperatures below 100°C prevent thermal decomposition and maintain product quality.

Quality Control and Characterization

Industrial quality control requires comprehensive characterization methods to ensure product consistency and specifications. X-ray diffraction analysis provides phase identification and purity assessment, while scanning electron microscopy enables morphology evaluation. Energy-dispersive X-ray spectroscopy confirms elemental composition and stoichiometry.

The quality control protocol includes particle size distribution analysis, surface area measurement, and electrical property evaluation. Thermoelectric characterization includes electrical conductivity and Seebeck coefficient measurements to assess performance capabilities. The industrial process must maintain consistent product properties across different production batches.

Environmental and Safety Considerations

Industrial copper sulfide synthesis must address environmental impacts and safety requirements. Green synthesis protocols offer advantages through reduced solvent usage, lower energy consumption, and elimination of toxic chemicals. The biomimetic approaches enable production under ambient conditions with minimal environmental impact.

Safety considerations include handling of copper compounds, sulfur sources, and potential hydrogen sulfide generation during synthesis. Industrial facilities require appropriate ventilation systems, personal protective equipment, and emergency response procedures. Waste management protocols must address both solid waste disposal and liquid effluent treatment.

Production Scale Optimization

The transition from laboratory to industrial scale requires optimization of reactor design, heat transfer, mass transfer, and mixing characteristics. Continuous flow reactors offer advantages for large-scale production through improved heat and mass transfer, reduced batch-to-batch variation, and enhanced process control.

Physical Description

Color/Form

Black hexagonal crystals

Density

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 50 of 153 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 103 of 153 companies with hazard statement code(s):;

H413 (99.03%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

1317-40-4

Wikipedia

Methods of Manufacturing

By passing hydrogen sulfide gas into a soln of a copper salt.

REACTION OF COPPER WITH MOLTEN SULFUR FOLLOWED BY BOILING IN SODIUM HYDROXIDE; REACTION OF SODIUM SULFIDE WITH AQUEOUS COPPER SULFATE.

Prepared by melting an excess of sulfur with copper(I) sulfide or by precipitation with hydrogen sulfide from a solution of anhydrous copper(II) chloride in anhydrous ethanol.

General Manufacturing Information

All other chemical product and preparation manufacturing

Mining (except oil and gas) and support activities

Other - Secondary Precious Metals Reclaimers

Primary metal manufacturing

Copper sulfide (CuS): ACTIVE

A LITHIUM-CUPRIC SULFIDE CELL WHICH MAKES MAX USE OF THE SHAPE OF A PACEMAKER'S BATTERY COMPARTMENT WAS DEVELOPED. THE CELL HAS A STABLE VOLTAGE THROUGHOUT 90% OF ITS LIFETIME.